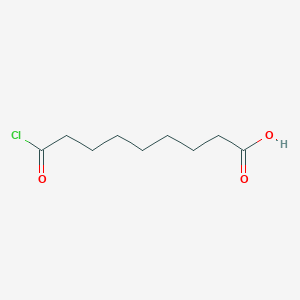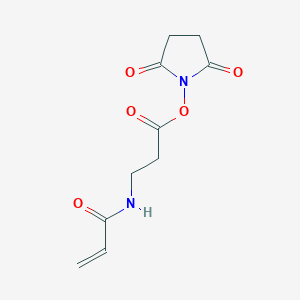
2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and an acrylate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate typically involves the reaction of N-acryloyl-beta-alanine with 2,5-dioxopyrrolidin-1-yl acrylate. The reaction is usually carried out in the presence of a suitable solvent such as toluene and under controlled temperature conditions to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve a two-step one-pot synthesis method. This method includes a Michael addition of aliphatic secondary amines followed by β-bromination or chlorination of the obtained enamines. The use of chain alkyl propiolates as alkynyl substrates in the presence of toluene as a solvent has been shown to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The acrylate group in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted acrylates .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and polymers.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound can modify lysine residues in proteins, thereby affecting their structure and function. This modification can influence various biological processes, including enzyme activity and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate include:
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
2-(2,5-dioxopyrrolidin-1-yl)butanamide: Exhibits analgesic and antiallodynic activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the pyrrolidinone ring and acrylate group, which provides it with distinct chemical reactivity and a wide range of applications in various fields .
Properties
CAS No. |
63406-06-4 |
|---|---|
Molecular Formula |
C10H12N2O5 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(prop-2-enoylamino)propanoate |
InChI |
InChI=1S/C10H12N2O5/c1-2-7(13)11-6-5-10(16)17-12-8(14)3-4-9(12)15/h2H,1,3-6H2,(H,11,13) |
InChI Key |
GYRWHEGKHHSVKC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)
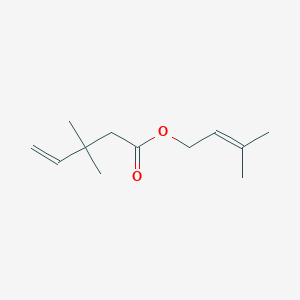
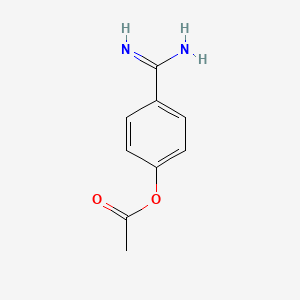
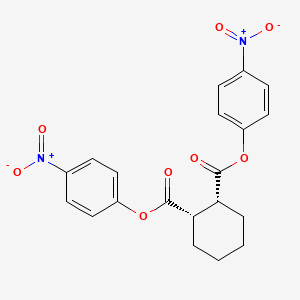

![3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one](/img/structure/B14491352.png)
![1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene](/img/structure/B14491354.png)
![N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide](/img/structure/B14491357.png)

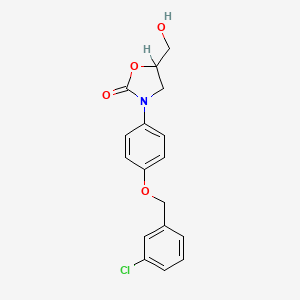
![Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)-](/img/structure/B14491388.png)
